[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid
Description
[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid (CAS: 442531-32-0) is a nitro-substituted benzoxadiazole derivative functionalized with a thioacetic acid group. This compound is characterized by a benzoxadiazole core, which is a fused heterocyclic system containing oxygen and nitrogen atoms. It is commercially available with a purity of ≥95% and is listed in nitro compound catalogs for specialized synthetic applications .
Properties
IUPAC Name |
2-[(7-chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O5S/c9-3-1-4(18-2-5(13)14)8(12(15)16)7-6(3)10-17-11-7/h1H,2H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIJUUNMDKBYLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NON=C2C(=C1SCC(=O)O)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid typically involves the nucleophilic substitution reaction of 4-chloro-7-nitro-2,1,3-benzoxadiazole with thiol-containing compounds. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and a base like triethylamine to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The thiol group can be oxidized to a sulfonic acid using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or thiols, solvents like DMSO or DMF, and bases like triethylamine.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Major Products
Amino Derivatives: From the reduction of the nitro group.
Sulfonic Acid Derivatives: From the oxidation of the thiol group.
Substituted Benzoxadiazoles: From nucleophilic substitution reactions.
Scientific Research Applications
Analytical Chemistry
One of the primary applications of [(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid is in the derivatization of amines and amino acids for high-performance liquid chromatography (HPLC). This compound enhances the detection limits of these biomolecules by introducing chromophores and/or fluorophores, facilitating their analysis in complex mixtures.
Case Study: Derivatization Techniques
A study conducted by Elbashir et al. reviewed various analytical methods utilizing 7-chloro-4-nitrobenzoxadiazole derivatives for amine and amino acid analysis. The researchers highlighted several instrumental developments that improved sensitivity and specificity in detecting these compounds using HPLC techniques . The findings indicated that the derivatization with this compound significantly improved chromatographic performance.
Biochemical Applications
In biochemical research, this compound has been employed to modify thiol groups in proteins. This modification allows for the study of protein interactions and functions through fluorescence-based assays.
Case Study: Protein Labeling
Research by Aboul-Enein et al. demonstrated the use of 7-chloro-4-nitrobenzodiazole derivatives to label thiol groups in proteins. The study found that these modifications could be detected using fluorescence spectroscopy, providing insights into protein dynamics and interactions .
Medicinal Chemistry
The compound also shows promise in medicinal chemistry as a scaffold for drug development. Its ability to interact with biological targets makes it a candidate for synthesizing new therapeutic agents.
Potential Therapeutic Applications
Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial and antiparasitic activities. For instance, compounds derived from this scaffold have been investigated for their efficacy against various pathogens .
Summary of Applications
Mechanism of Action
The mechanism of action of [(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid involves its interaction with molecular targets through its functional groups. The nitro and chloro groups can participate in electrophilic and nucleophilic reactions, respectively, while the thiol group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Core Heterocycle Variations
Benzoxadiazole vs. Benzoxazole :
The compound 5-Chloro-7-nitro-1,3-benzoxazole (CAS: 1356111-15-3) shares a similar nitro-chloro substitution pattern but replaces the benzoxadiazole core with a benzoxazole ring. Benzoxadiazoles generally exhibit higher thermal stability and electron-deficient character due to the additional nitrogen atom, which enhances their utility in fluorescence labeling and as intermediates in energetic materials .Triazole Derivatives :
Compounds like 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid feature a triazole ring instead of benzoxadiazole. Triazoles are less electron-deficient but offer greater versatility in hydrogen bonding and metal coordination, which is advantageous in drug design (e.g., antifungal agents). The benzoxadiazole derivative, however, may exhibit stronger electrophilic reactivity due to the nitro group .
Substituent Effects on Physicochemical Properties
- Nitro and Chloro Groups: The presence of both nitro and chloro substituents in [(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid increases its molecular polarity and melting point compared to non-halogenated analogs. For example, 3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol (CAS: 372975-34-3) retains the chloro-nitro motif but replaces the thioacetic acid with an amino alcohol group, resulting in lower lipophilicity .
Methoxy vs. Nitro Groups :
Methoxy-substituted analogs, such as 2-((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid, demonstrate reduced electrophilicity but improved solubility in polar solvents. The nitro group in the target compound likely reduces aqueous solubility but enhances reactivity in nucleophilic aromatic substitution reactions .
Data Table: Key Comparisons
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Solubility | Notable Applications |
|---|---|---|---|---|---|
| This compound | Benzoxadiazole | 7-Cl, 4-NO₂, thioacetic acid | Not available | Low (inferred) | Synthetic intermediates |
| 5-Chloro-7-nitro-1,3-benzoxazole | Benzoxazole | 5-Cl, 7-NO₂ | 213.57 | Moderate | Fluorescent probes |
| 2-((5-(2,4-dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid | Triazole | 2,4-(OCH₃)₂, thioacetic acid | 323.34 | High | Drug design, ester synthesis |
| 3-[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)amino]propan-1-ol | Benzoxadiazole | 7-Cl, 4-NO₂, amino alcohol | 300.70 | Moderate | Biochemical research |
Biological Activity
[(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid (abbreviated as CBA) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound is characterized by its unique benzoxadiazole structure, which is known for various pharmacological properties. This article reviews the biological activity of CBA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C₈H₄ClN₃O₅S
- Molecular Weight : 289.65 g/mol
- CAS Number : 442531-32-0
- MDL Number : MFCD02656525
CBA exhibits several mechanisms through which it exerts its biological effects:
- Inhibition of Glutathione Transferases (GSTs) :
- Cell Cycle Arrest and Apoptosis Induction :
- Antioxidant Properties :
Anticancer Activity
CBA's anticancer properties have been evaluated in several studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 143b | 15 | GST inhibition, apoptosis induction | |
| HOS | 20 | Cell cycle arrest | |
| MCF-7 | 12 | Reactive oxygen species modulation |
Case Studies
-
Study on GST Inhibition :
A series of experiments demonstrated that CBA analogs could inhibit GST P1-1 with varying potency. The most effective analog showed a significant reduction in tumor growth in xenograft models, highlighting the potential for CBA as an anticancer agent . -
Cell Cycle Analysis :
Flow cytometry analysis revealed that treatment with CBA resulted in a marked increase in the percentage of cells in the G2 phase of the cell cycle, indicating effective cell cycle arrest. Subsequent assays confirmed apoptosis through Annexin V staining . -
In Vivo Efficacy :
In vivo studies using mouse models indicated that administration of CBA significantly reduced tumor size compared to control groups. The study emphasized the need for further investigation into the pharmacokinetics and long-term effects of CBA .
Safety and Toxicology
CBA is classified as an irritant; therefore, safety precautions should be taken when handling the compound. Toxicological evaluations are necessary to determine its safety profile for potential therapeutic use.
Q & A
Basic: What are the standard synthetic protocols for [(7-Chloro-4-nitro-2,1,3-benzoxadiazol-5-yl)thio]acetic acid?
Methodological Answer:
The synthesis typically involves cyclization reactions and functional group modifications. For analogous thioacetic acid derivatives, a common approach includes:
- Starting Materials : Sodium salts of precursor heterocycles (e.g., 3-methylxanthine derivatives) .
- Reaction Conditions : Boiling with monochloroacetic acid in aqueous NaOH for 1 hour, followed by neutralization with acetic acid and recrystallization from propan-1-ol .
- Key Steps : Intramolecular cyclization, hydrazide formation with ethyl isothiocyanate, and purification via chromatography .
Reference :
Basic: How is the structural identity of this compound confirmed?
Methodological Answer:
Structural confirmation requires multi-technique validation:
- Elemental Analysis : To verify empirical formula and purity.
- Spectroscopy :
- Chromatography : HPLC or TLC to assess purity and retention time consistency .
Reference :
Advanced: How can researchers design experiments to evaluate its fungicidal or growth-regulating effects in plant systems?
Methodological Answer:
- Experimental Design :
- Model Organisms : Use hybrid corn sprouts (e.g., Galatea hybrid) or Paulownia clones for rhizogenesis studies .
- Dose-Response Curves : Test compound concentrations (e.g., 10⁻⁶ to 10⁻³ M) to assess stimulatory/inhibitory effects.
- Controls : Include untreated groups and reference compounds (e.g., auxins or commercial fungicides).
- Metrics : Measure germination rates, root/shoot biomass, and chlorophyll content. Advanced studies may include metabolomic profiling to identify upregulated/downregulated pathways .
Reference :
Advanced: How should researchers address contradictions in spectroscopic data during structural characterization?
Methodological Answer:
- Cross-Validation : Compare data from complementary techniques (e.g., NMR chemical shifts vs. IR functional group assignments).
- Isotopic Labeling : Use ¹³C or ¹⁵N labeling to resolve ambiguities in complex NMR spectra.
- Computational Modeling : Employ density functional theory (DFT) to predict spectroscopic profiles and match experimental data .
- Alternative Methods : X-ray crystallography for unambiguous structure determination if crystals are obtainable.
Reference :
Advanced: What methodologies assess the compound’s role in plant metabolomic pathways?
Methodological Answer:
- Metabolomic Profiling :
- Isotope Tracing : Apply ¹⁴C-labeled compounds to track incorporation into metabolic intermediates.
Reference :
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Engineering Controls : Use fume hoods to minimize inhalation exposure.
- Personal Protective Equipment (PPE) :
- Eye/Face Protection : NIOSH-approved safety goggles and face shields.
- Gloves : Nitrile or neoprene gloves inspected for integrity before use.
- Lab Coat : Chemical-resistant material to prevent skin contact.
- Waste Disposal : Follow institutional guidelines for hazardous organic waste.
Reference :
Advanced: How can structure-activity relationships (SAR) be explored for this compound’s biological effects?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
